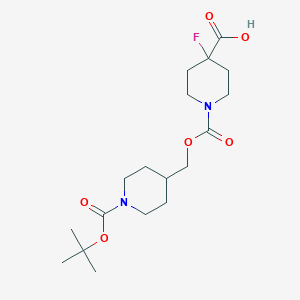
1-(((1-(tert-Butoxycarbonyl)piperidin-4-yl)methoxy)carbonyl)-4-fluoropiperidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(((1-(tert-Butoxycarbonyl)piperidin-4-yl)methoxy)carbonyl)-4-fluoropiperidine-4-carboxylic acid is a complex organic compound that features a piperidine ring, a fluorine atom, and a tert-butoxycarbonyl (Boc) protecting group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(((1-(tert-Butoxycarbonyl)piperidin-4-yl)methoxy)carbonyl)-4-fluoropiperidine-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the Fluorine Atom: Fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Protection with Boc Group: The tert-butoxycarbonyl group is introduced using Boc anhydride in the presence of a base like triethylamine.
Coupling Reactions: The final product is obtained through coupling reactions, often using reagents like carbodiimides for amide bond formation.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(((1-(tert-Butoxycarbonyl)piperidin-4-yl)methoxy)carbonyl)-4-fluoropiperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions, particularly at the fluorine atom, using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-(((1-(tert-Butoxycarbonyl)piperidin-4-yl)methoxy)carbonyl)-4-fluoropiperidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a building block in the design of bioactive compounds.
Medicine: Explored for its role in drug development, particularly in the synthesis of pharmaceuticals targeting specific receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(((1-(tert-Butoxycarbonyl)piperidin-4-yl)methoxy)carbonyl)-4-fluoropiperidine-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The Boc group provides steric protection, allowing selective reactions at other sites. The fluorine atom can enhance the compound’s binding affinity and metabolic stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid
- 4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid
- 1-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-1H-pyrazole-4-carboxylic acid
Uniqueness
1-(((1-(tert-Butoxycarbonyl)piperidin-4-yl)methoxy)carbonyl)-4-fluoropiperidine-4-carboxylic acid is unique due to the presence of both a fluorine atom and a Boc-protected piperidine ring. This combination imparts distinct chemical properties, such as increased lipophilicity and enhanced stability, making it valuable for various applications.
Eigenschaften
Molekularformel |
C18H29FN2O6 |
|---|---|
Molekulargewicht |
388.4 g/mol |
IUPAC-Name |
4-fluoro-1-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methoxycarbonyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C18H29FN2O6/c1-17(2,3)27-16(25)20-8-4-13(5-9-20)12-26-15(24)21-10-6-18(19,7-11-21)14(22)23/h13H,4-12H2,1-3H3,(H,22,23) |
InChI-Schlüssel |
FOIOPEQWPSODQH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)COC(=O)N2CCC(CC2)(C(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Bromo-7-methoxy-5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine](/img/structure/B13330987.png)
![(S)-1-(4-(2-(6-Amino-8-((6-bromobenzo[d][1,3]dioxol-5-yl)thio)-9H-purin-9-yl)ethyl)piperidin-1-yl)-1-oxopropan-2-yl L-alaninate methanesulfonate](/img/structure/B13330989.png)
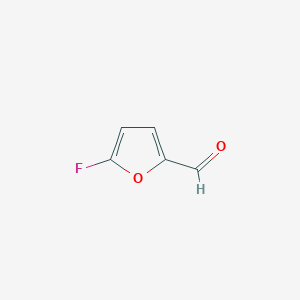
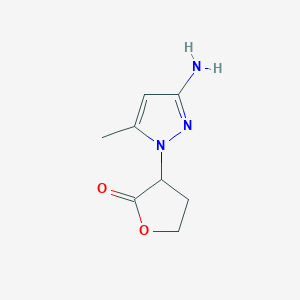

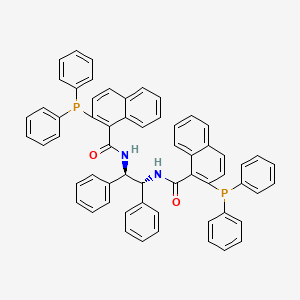
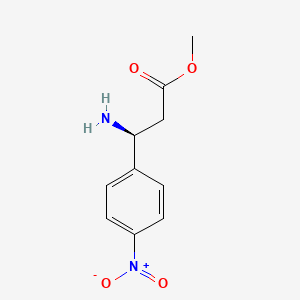
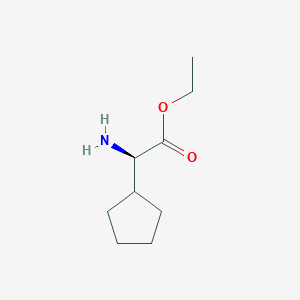
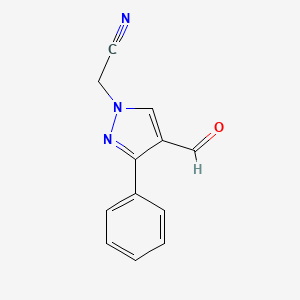
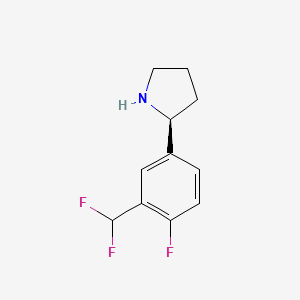
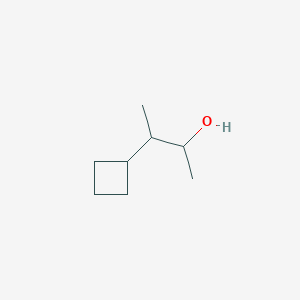
![1,3-Bis(4-iodophenyl)bicyclo[1.1.1]pentane](/img/structure/B13331067.png)
![Methyl 4-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate](/img/structure/B13331073.png)
